molecular formula C35H21Cl2F2K5N2O13 B593708 Fluo-3FF (potassium salt)

Fluo-3FF (potassium salt)

Cat. No.: B593708
M. Wt: 981.9 g/mol
InChI Key: VRZZNEZQSQRZPU-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Fluo-3FF (potassium salt) is a fluorescent calcium indicator . Its primary target is calcium ions (Ca2+) . Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and cell death .

Mode of Action

Fluo-3FF is a di-fluorinated analog of Fluo-3 . It displays about a 100-fold lower affinity than Fluo-3 for calcium . When Fluo-3FF binds to calcium ions, it exhibits strong fluorescence enhancement with no spectral shift . This property allows it to be used as a probe to detect and measure the concentration of calcium ions in cells .

Biochemical Pathways

Fluo-3FF is particularly useful for studying compartments with high concentrations of calcium, such as the endoplasmic reticulum . The endoplasmic reticulum is a major reservoir of intracellular calcium, and fluctuations in its calcium levels can trigger various cellular processes .

Pharmacokinetics

Fluo-3FF is a solid compound that is soluble in water . This solubility facilitates its distribution in aqueous biological environments.

Result of Action

The binding of Fluo-3FF to calcium ions results in a strong fluorescence enhancement . This fluorescence can be detected and measured, providing a quantitative readout of calcium ion concentration in the cellular environment . Therefore, the primary result of Fluo-3FF’s action is the generation of a fluorescent signal that correlates with calcium ion concentration .

Action Environment

The action of Fluo-3FF is influenced by the concentration of calcium ions in the environment . In compartments with high concentrations of calcium, such as the endoplasmic reticulum, Fluo-3FF can be particularly useful because its lower affinity for calcium makes it sensitive to luminal fluctuations

Chemical Reactions Analysis

Dasotraline Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alanine, α-methylbenzylamine, glutamate, phenylalanine, isopropylamine, and 2-aminobutane . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

pentapotassium;2-[2-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H26Cl2F2N2O13.5K/c36-19-8-17-26(10-24(19)42)54-27-11-25(43)20(37)9-18(27)33(17)16-1-3-22(40(12-29(44)45)13-30(46)47)28(7-16)52-5-6-53-35-23(4-2-21(38)34(35)39)41(14-31(48)49)15-32(50)51;;;;;/h1-4,7-11,42H,5-6,12-15H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);;;;;/q;5*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZZNEZQSQRZPU-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)Cl)[O-])Cl)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H21Cl2F2K5N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

981.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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